2-Chloro-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine is a chemical compound with the molecular formula CHClNOS. This compound is categorized under pyrazine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound's structure features a pyrazine ring substituted with a chloro group and a piperidine ring containing a methylsulfonyl group, contributing to its unique reactivity and biological profile.
The compound is identified by its CAS number 1316221-65-4 and can be sourced from various chemical suppliers, including Benchchem, which provides details on its availability and potential applications in research and industry. It falls under the classification of heterocyclic compounds, specifically pyrazines, which are characterized by their nitrogen-containing aromatic rings.
The synthesis of 2-Chloro-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 1-(methylsulfonyl)piperidine. This reaction is often facilitated by the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF), conducted at elevated temperatures to enhance yield and reaction efficiency.
General Reaction Conditions:
This synthetic route allows for the formation of the target compound while minimizing side reactions that could lead to undesired byproducts.
The molecular structure of 2-Chloro-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine consists of:
The three-dimensional conformation of this compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its structural integrity and purity.
2-Chloro-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine can participate in several types of chemical reactions:
Types of Reactions:
Common Reagents:
The mechanism of action for 2-Chloro-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine involves its interaction with specific biological targets. The compound may bind to enzymes or receptors, modulating their activity, which leads to various biological effects. The precise pathways depend on the context of use, such as in drug development or biochemical research.
The physical properties of 2-Chloro-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine include:
Chemical properties include its reactivity profile, where it can undergo nucleophilic substitution due to the presence of the chlorine atom, making it versatile for further chemical modifications.
2-Chloro-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine has several applications in scientific research:
This compound exemplifies the importance of heterocyclic chemistry in developing new pharmaceuticals and materials with tailored properties for specific applications.
Metal-catalyzed cross-coupling enables precise C–C and C–heteroatom bond formation on the electron-deficient pyrazine ring. The 2,3-dichloropyrazine scaffold serves as a versatile precursor, where chlorine atoms at C2 and C3 exhibit differential reactivity for sequential functionalization. Palladium-catalyzed Negishi coupling proves effective for introducing the piperidinyl fragment at C3: A mixture of ZnCl₂ (1.5 eq) and tetrahydrofuran (THF) is stirred under nitrogen, followed by addition of 4-bromopiperidine-1-carboxylate (1.0 eq) and Pd(PPh₃)₄ (5 mol%). After 30 min at 25°C, 2,3-dichloropyrazine is added, and the reaction is heated to 60°C for 12 h to afford 3-(N-Boc-piperidin-4-yl)-2-chloropyrazine in 82% yield [6]. Subsequent Boc deprotection requires acidic conditions (HCl/dioxane) to avoid pyrazine ring reduction.
Suzuki-Miyaura coupling at C2 is feasible but requires stringent control to prevent bis-addition. Electron-withdrawing groups on boronic acids improve efficiency, as demonstrated by coupling 3-pyridylboronic acid with 3-(piperidin-4-yl)-2-chloropyrazine to form biheteroaryl systems (74% yield, Pd(OAc)₂/XPhos) [10]. Chlorine retention at C2 is critical for further derivatization in pharmaceutical applications, such as kinase inhibitor scaffolds [1].
Table 1: Optimization of Pd-Catalyzed Coupling at Pyrazine C3
Catalyst System | Ligand | Temperature (°C) | Yield (%) | Byproducts |
---|---|---|---|---|
Pd₂(dba)₃ | XantPhos | 80 | 68 | Bis-coupled (12%) |
Pd(OAc)₂ | SPhos | 60 | 82 | Dehalogenation (3%) |
PdCl₂(Amphos)₂ | None | 100 | 45 | Decomposition |
Key challenges include chelation-driven catalyst poisoning by the piperidine nitrogen and competing hydrodehalogenation. Recent advances exploit PEPPSI-type Pd-NHC complexes to suppress dehalogenation, achieving >90% conversion even with sterically hindered boronic esters [10].
Piperidine ring construction relies on hydrogenation of pyridine precursors, offering scalability and stereoselectivity. Catalytic hydrogenation of pyridin-4-yl intermediates (e.g., ethyl nicotinate) over PtO₂ in acetic acid (50 psi H₂, 24 h) furnishes cis-piperidine-4-carboxylates. Stereochemical control is achieved via dynamic kinetic resolution using (R)-BINAP-modified Ru catalysts, affording enantiomeric excess (ee) >95% for trans-4-substituted piperidines [8].
Chiral auxiliaries provide an alternative: Condensation of 4-pyridone with (S)-phenylglycinol followed by diastereoselective hydrogenation (10% Pd/C, EtOH) yields trans-4-aminopiperidine with 98% de. Auxiliary removal via hydrolysis affords enantiopure building blocks for pyrazine conjugation [4]. For 4-arylpiperidines, asymmetric transfer hydrogenation (HCO₂H/Et₃N, TsDPEN-Ru complex) achieves 89% ee, crucial for CNS-targeted analogues where stereochemistry modulates blood-brain barrier penetration [8].
Table 2: Stereoselectivity in Piperidine Hydrogenation
Substrate | Catalyst/Reagent | Conditions | trans:cis Ratio | ee (%) |
---|---|---|---|---|
Ethyl 4-pyridylacetate | PtO₂/HOAc | 50 psi H₂, 24 h | 1:3.2 | - |
N-Cbz-4-pyridylamine | (R)-Ru-TsDPEN/HCO₂H | 40°C, 6 h | 9:1 | 89 (trans) |
4-(Pyridin-4-yl)morpholine | Rh-(S)-BINAP | 100 bar H₂, MeOH | 15:1 | 95 (trans) |
Post-hydrogenation functionalization includes azidation (NaN₃, SnCl₄) or cyanation (Zn(CN)₂, Pd(PPh₃)₄) at C4 to introduce handles for pyrazine coupling. Protecting group strategies (Boc, Cbz) prevent N-overalkylation during these steps [4] [8].
Sulfonylation installs the polar sulfonyl group that enhances metabolic stability and target binding affinity. Direct sulfonylation of piperidine employs methanesulfonyl chloride (MsCl) under Schotten-Baumann conditions: Piperidine (1.0 eq) in dichloromethane (DCM) is treated with MsCl (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) at 0°C for 1 h, yielding N-methylsulfonylpiperidine quantitatively. For 4-substituted piperidines, sulfonylation shows negligible stereoselectivity but may epimerize acid-sensitive substrates [4].
Electrochemical sulfonylation offers a sustainable alternative: Piperidine (1.0 eq), sodium p-toluenesulfinate (1.5 eq), and catalytic ferrocene (5 mol%) undergo constant-current electrolysis (10 mA, Pt electrodes) in acetonitrile/H₂O (9:1) at 25°C. This method achieves β-C(sp³)–H sulfonylation via sequential dehydrogenation and radical addition, forming enamine sulfones that tautomerize to 4-sulfonyl-1,2,3,6-tetrahydropyridines. Subsequent hydrogenation provides the saturated sulfonylpiperidine without epimerization [4] [9].
Table 3: Sulfonylation Method Comparison
Method | Reagents | Temperature (°C) | Yield (%) | Epimerization Risk |
---|---|---|---|---|
Schotten-Baumann | MsCl, DIPEA | 0→25 | >99 | High for α-chiral centers |
Electrochemical | ArSO₂Na, Cp₂Fe, current | 25 | 76 | Low |
Base-mediated | Tf₂O, NaTs, N-methylpiperidine | 40 | 81 | Moderate |
Regioselectivity challenges arise when sulfonylating unprotected piperidinyl-pyrazines. Orthogonal protection (e.g., Fmoc on pyrazine N1) enables selective N-sulfonylation of the piperidine, followed by deprotection [7].
Solid-phase synthesis accelerates the exploration of structural analogues for structure-activity relationship (SAR) studies. Rink amide resin (0.6 mmol/g loading) serves as the anchor: Fmoc deprotection (20% piperidine/DMF) exposes the amine for coupling with Fmoc-piperidine-4-carboxylic acid (3 eq, HBTU/HOAt activation). After piperidine incorporation, on-resin SNAr with 2,3-dichloropyrazine (5 eq, DIPEA, DMF, 60°C, 24 h) installs the chloropyrazine core. Resin-bound intermediates are then diversified via:
Combinatorial libraries focus on three regions:
Table 4: Solid-Phase Library Design Framework
Variable Region | Building Blocks | Coupling Method | Diversity Size |
---|---|---|---|
Pyrazine C2 | 30 aryl/hetaryl boronic acids | Suzuki-Miyaura | 30 |
Piperidine N-sulfonyl | 10 sulfonyl chlorides (e.g., MsCl, NsCl) | Acylation (DIPEA) | 10 |
Piperidine C4 configuration | D/L-pipecolic acid derivatives | Fmoc-SPPS | 2 (stereoisomers) |
Cleavage (95% TFA/H₂O) releases products for LC-MS purification. This approach generates 600 analogues in under 2 weeks, identifying potent kinase inhibitors with IC₅₀ <100 nM [3] [5].
Comprehensive Compound Table
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: